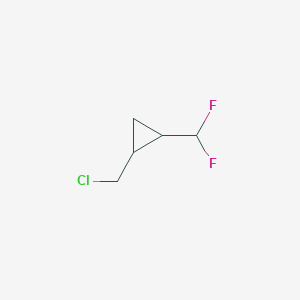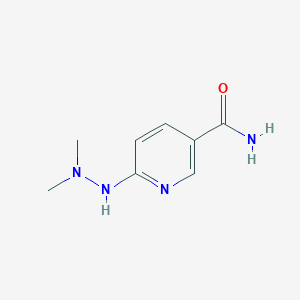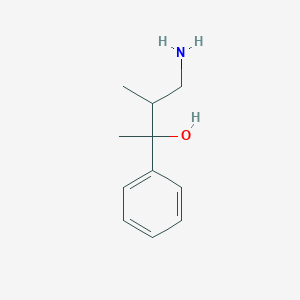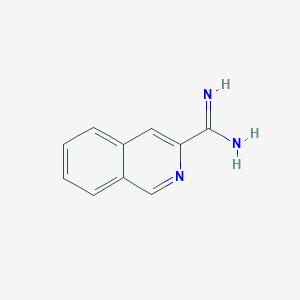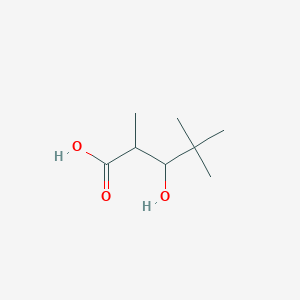
3-Hydroxy-2,4,4-trimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2,4,4-trimethylpentanoic acid can be achieved through several methods. One common approach involves the oxidation of 3-hydroxy-2,4,4-trimethylpentanal using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the esterification of 3-hydroxy-2,4,4-trimethylpentanol followed by hydrolysis to yield the desired acid .
Industrial Production Methods: Industrial production of this compound often involves the use of alcohol ester twelve-process wastewater, which is treated to obtain the acid . This method is efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,4,4-trimethylpentanoic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Thionyl chloride.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Chlorinated derivatives.
Scientific Research Applications
3-Hydroxy-2,4,4-trimethylpentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxy-2,4,4-trimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxylic acid moiety allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical processes . The compound can modulate enzyme activity and affect metabolic pathways, making it valuable in research and potential therapeutic applications .
Comparison with Similar Compounds
2,4,4-Trimethylpentanoic Acid: Similar structure but lacks the hydroxyl group, resulting in different chemical properties.
3-Hydroxy-2,4,4-trimethylpentyl 2-methylpropanoate: An ester derivative with distinct applications and properties.
Uniqueness: 3-Hydroxy-2,4,4-trimethylpentanoic acid is unique due to its hydroxyl group, which imparts specific reactivity and functionality. This makes it a versatile compound in various chemical reactions and research applications .
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-hydroxy-2,4,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-5(7(10)11)6(9)8(2,3)4/h5-6,9H,1-4H3,(H,10,11) |
InChI Key |
SRACGGODXOHIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C)(C)C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


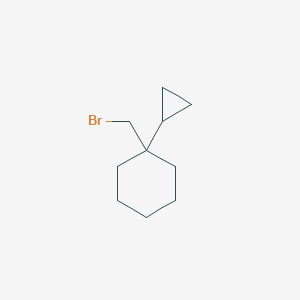
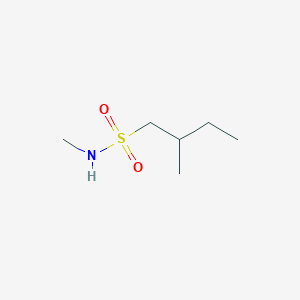
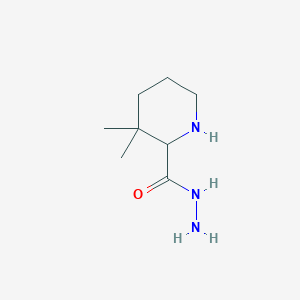
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
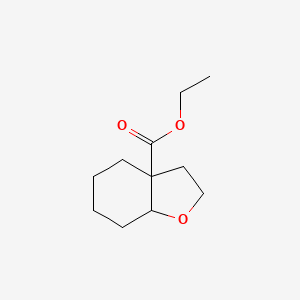
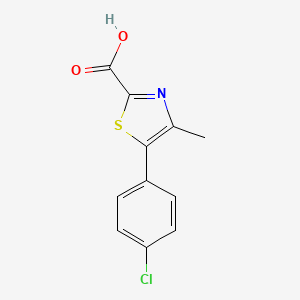
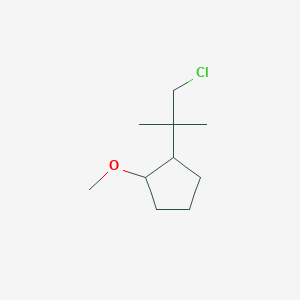
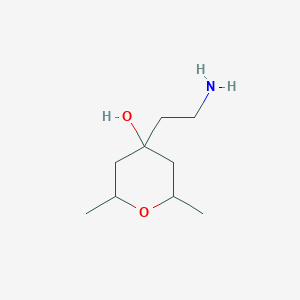
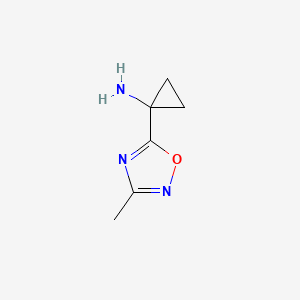
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
